Cas no 185910-13-8 ((1,4,5-Trimethyl-1H-imidazol-2-yl)methanol)

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol
- (1,4,5-trimethyl-1H-imidazol-2-yl)methanol(SALTDATA: FREE)
- (1,4,5-trimethylimidazol-2-yl)methanol
- (1,4,5-trimethyl-2-imidazolyl)methanol
- (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, AldrichCPR
- CS-0316391
- MFCD08060879
- AT37845
- DTXSID50634930
- AKOS005175072
- (1,4,5-Trimethyl-1H-imidazol-2-yl)-methanol
- A880696
- DA-18431
- LS-04807
- ALBB-015235
- 185910-13-8
- 1H-Imidazole-2-methanol, 1,4,5-trimethyl-
-
- MDL: MFCD08060879
- Inchi: InChI=1S/C7H12N2O/c1-5-6(2)9(3)7(4-10)8-5/h10H,4H2,1-3H3
- InChI Key: URGOUROOMPQDGO-UHFFFAOYSA-N
- SMILES: CC1=C(C)N(C)C(=N1)CO
Computed Properties
- Exact Mass: 140.09500
- Monoisotopic Mass: 140.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 38A^2
Experimental Properties
- Density: 1.1
- Boiling Point: 307.5°C at 760 mmHg
- Flash Point: 139.8°C
- Refractive Index: 1.536
- PSA: 38.05000
- LogP: 0.52920
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- HazardClass:IRRITANT
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B536638-500mg |
(1,4,5-trimethyl-1H-imidazol-2-yl)methanol |
185910-13-8 | 500mg |
$ 275.00 | 2022-06-07 | ||
eNovation Chemicals LLC | Y1245657-1g |
(1,4,5-trimethyl-1H-imidazol-2-yl)methanol |
185910-13-8 | 95% | 1g |
$320 | 2024-06-06 | |
abcr | AB267090-1 g |
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol |
185910-13-8 | 1 g |
€385.20 | 2023-07-20 | ||
TRC | B536638-50mg |
(1,4,5-trimethyl-1H-imidazol-2-yl)methanol |
185910-13-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00045-1G |
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol |
185910-13-8 | 1g |
¥6516.61 | 2023-11-14 | ||
abcr | AB267090-1g |
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol; . |
185910-13-8 | 1g |
€304.50 | 2025-02-13 | ||
eNovation Chemicals LLC | Y1245657-5g |
(1,4,5-trimethyl-1H-imidazol-2-yl)methanol |
185910-13-8 | 95% | 5g |
$930 | 2025-02-22 | |
eNovation Chemicals LLC | Y1245657-5g |
(1,4,5-trimethyl-1H-imidazol-2-yl)methanol |
185910-13-8 | 95% | 5g |
$930 | 2025-02-28 | |
Key Organics Ltd | LS-04807-1G |
(1,4,5-trimethyl-1H-imidazol-2-yl)methanol |
185910-13-8 | >95% | 1g |
£397.00 | 2025-02-08 | |
Alichem | A069004871-1g |
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol |
185910-13-8 | 95% | 1g |
$689.07 | 2023-09-02 |
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol Related Literature
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol
Comprehensive Overview of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (CAS No. 185910-13-8)
(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol, with the CAS number 185910-13-8, is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its imidazole backbone and hydroxyl functional group, is a versatile intermediate in synthetic chemistry. Its unique structure makes it a valuable building block for the development of novel drug candidates, catalysts, and functional materials. Researchers and industry professionals are increasingly exploring its potential due to its high reactivity and selective functionalization capabilities.
The growing interest in (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is reflected in the surge of online searches related to its synthesis methods, applications, and safety data. One of the most frequently asked questions is, "What are the key applications of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol in drug discovery?" This compound is particularly relevant in the design of small-molecule inhibitors and ligands for biological targets, owing to its ability to modulate molecular interactions. Additionally, its role in green chemistry and sustainable synthesis has become a hot topic, aligning with the global push for environmentally friendly chemical processes.
From a structural perspective, (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol features a trimethyl-substituted imidazole ring with a hydroxymethyl group at the 2-position. This configuration enhances its solubility in polar solvents and facilitates its incorporation into larger molecular frameworks. The compound's CAS No. 185910-13-8 is often used as a unique identifier in chemical databases and regulatory documents, ensuring precise tracking and compliance in industrial applications. Its physicochemical properties, such as melting point, boiling point, and stability, are critical for researchers optimizing reaction conditions.
In the context of pharmaceutical research, (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol has been investigated for its potential in central nervous system (CNS) drug development. The imidazole moiety is a common pharmacophore in neuroactive compounds, and modifications to its structure can significantly alter biological activity. Another trending query is, "How does (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol compare to other imidazole derivatives?" Comparative studies highlight its superior stereoelectronic properties, which contribute to enhanced binding affinity in enzyme inhibition assays.
The compound's relevance extends to material science, where it serves as a precursor for functional polymers and coordination complexes. Its ability to form hydrogen bonds and metal-ligand interactions makes it a promising candidate for designing smart materials with tailored properties. Recent advancements in nanotechnology have also explored its use in surface modification and nanostructure assembly, addressing the demand for innovative materials in electronics and catalysis.
For those seeking safety and handling guidelines, it is essential to consult reliable sources such as Material Safety Data Sheets (MSDS) and chemical regulatory agencies. While (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol is not classified as hazardous under standard conditions, proper laboratory practices should always be followed. Questions like "What are the storage recommendations for CAS No. 185910-13-8?" are common among laboratory personnel, emphasizing the need for clear and accessible information.
In summary, (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (CAS No. 185910-13-8) is a multifaceted compound with broad applications in drug discovery, material science, and green chemistry. Its structural versatility and functional group compatibility make it a valuable asset for researchers and industrial chemists alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing innovative technologies and sustainable solutions.
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